trans-4-OH CCNU, also known as trans-4-hydroxycyclohexylchloroethylnitrosourea, is a significant metabolite of the antineoplastic agent 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). [, ] CCNU itself is a chemotherapy drug classified as a nitrosourea, known for its ability to cross the blood-brain barrier. [, ] While CCNU is administered clinically, trans-4-OH CCNU is a product of its metabolism within the body. Research suggests that CCNU undergoes significant hydroxylation in vivo, primarily by hepatic microsomes, resulting in several hydroxylated metabolites, including trans-4-OH CCNU. [, ]
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a synthetic chemical compound notable for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure that includes a chloroethyl group, a hydroxycyclohexyl group, and a nitrosourea moiety. It is primarily studied for its role in cancer treatment and as a reagent in organic synthesis. The compound is classified under nitrosoureas, which are known for their alkylating properties and ability to interfere with DNA synthesis, making them significant in cancer therapy and research.
The synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea typically involves multiple steps:
The molecular formula for 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is , with a molecular weight of approximately 249.69 g/mol.
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea undergoes several significant chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism by which 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea exerts its effects involves:
This mechanism underpins its application as an antitumor agent .
Relevant data regarding these properties can be found in chemical databases such as PubChem and EPA DSSTox .
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea has diverse applications:
This compound exemplifies the intersection of chemistry and medicine, highlighting the importance of synthetic compounds in advancing scientific knowledge and therapeutic options.
Nitrosoureas emerged in the 1960s as a pivotal class of alkylating agents with unique antitumor properties. Their development stemmed from systematic screening of synthetic compounds for oncolytic activity. Early prototypes like carmustine (BCNU) and lomustine (CCNU) demonstrated unprecedented ability to cross the blood-brain barrier due to high lipophilicity, making them the first effective chemotherapeutics against gliomas and other central nervous system malignancies [4] [6]. By the 1970s, structural optimization efforts intensified, yielding analogs such as semustine (methyl-CCNU) and chlorozotocin, the latter designed to reduce hematological toxicity through hydrophilic modification [3] [6]. These innovations established the nitrosourea scaffold as a versatile platform for oncological drug design, balancing alkylating potency with pharmacokinetic refinement.
Chloroethylnitrosoureas (CENUs) share a common 1-(2-chloroethyl)-1-nitrosourea pharmacophore but diverge at the N-3 substituent, which dictates key biological properties:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9